{2-[(4-Chlorophenyl)thio]-1-cyclopropylethyl}methylamine
Overview
Description
{2-[(4-Chlorophenyl)thio]-1-cyclopropylethyl}methylamine is a chemical compound with a unique structure that includes a cyclopropyl group, a chlorophenylthio group, and a methylamine group.
Preparation Methods
The synthesis of {2-[(4-Chlorophenyl)thio]-1-cyclopropylethyl}methylamine typically involves the reaction of 4-chlorothiophenol with cyclopropylmethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
{2-[(4-Chlorophenyl)thio]-1-cyclopropylethyl}methylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding thiols.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to understand the interactions of sulfur-containing compounds with biological systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {2-[(4-Chlorophenyl)thio]-1-cyclopropylethyl}methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to {2-[(4-Chlorophenyl)thio]-1-cyclopropylethyl}methylamine include:
2-[(4-Chlorophenyl)thio]acetic acid: This compound shares the chlorophenylthio group but differs in its overall structure and properties.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another sulfur-containing compound with potential antimicrobial and antiproliferative activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
{2-[(4-Chlorophenyl)thio]-1-cyclopropylethyl}methylamine is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing the 4-chlorophenyl group have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Bacterial Strain | Activity Level |
---|---|---|
4-Chlorophenyl derivative | Salmonella typhi | Moderate |
4-Chlorophenyl derivative | Bacillus subtilis | Strong |
5-{1-[(4-chlorophenyl)sulfonyl]} | Escherichia coli | Weak |
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown promising results in inhibiting acetylcholinesterase (AChE), an important target in the treatment of Alzheimer's disease .
Table 2: Enzyme Inhibition Potency
Compound Name | Enzyme Target | IC50 Value (µM) |
---|---|---|
This compound | Acetylcholinesterase | 5.6 |
Another Chlorophenyl Derivative | Acetylcholinesterase | 8.2 |
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- AChE Inhibition : The compound binds to the active site of AChE, preventing the breakdown of acetylcholine, thereby enhancing cholinergic signaling .
- Antimicrobial Mechanism : Its antimicrobial effects may result from disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
- Antioxidant Properties : Some studies suggest that related compounds exhibit antioxidant activities, which may contribute to their overall pharmacological profile.
Study on Antimicrobial Effects
A study conducted by Kumar et al. (2020) evaluated the antimicrobial efficacy of various chlorophenyl derivatives, including this compound. The findings demonstrated significant inhibition against multiple strains, supporting its potential use as a therapeutic agent .
Study on Enzyme Inhibition
In another study focusing on AChE inhibition, researchers found that this compound exhibited a competitive inhibition profile, suggesting it could be developed into a lead compound for cognitive enhancement therapies .
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-cyclopropyl-N-methylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNS/c1-14-12(9-2-3-9)8-15-11-6-4-10(13)5-7-11/h4-7,9,12,14H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEJRPJGUIROPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CSC1=CC=C(C=C1)Cl)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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